molecular formula C22H30N2O2 B4751269 4-({[1,4'-BIPIPERIDIN]-1'-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE

4-({[1,4'-BIPIPERIDIN]-1'-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE

Cat. No.: B4751269
M. Wt: 354.5 g/mol
InChI Key: VCGSOIFZYSKTMF-UHFFFAOYSA-N
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Description

4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a bipiperidinylmethyl group and an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name

6-ethyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-2-17-6-7-21-20(14-17)18(15-22(25)26-21)16-23-12-8-19(9-13-23)24-10-4-3-5-11-24/h6-7,14-15,19H,2-5,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGSOIFZYSKTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Bipiperidinylmethyl Group: The bipiperidinylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one core with a bipiperidinylmethyl halide in the presence of a base such as potassium carbonate.

    Ethylation: The final step involves the ethylation of the chromen-2-one core, which can be achieved through the reaction of the intermediate with ethyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of 4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is of interest for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-2H-CHROMEN-2-ONE: Similar structure but lacks the ethyl group.

    6-ETHYL-2H-CHROMEN-2-ONE: Similar structure but lacks the bipiperidinylmethyl group.

    4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-METHYL-2H-CHROMEN-2-ONE: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

The presence of both the bipiperidinylmethyl group and the ethyl group in 4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE makes it unique compared to other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1,4'-BIPIPERIDIN]-1'-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE
Reactant of Route 2
Reactant of Route 2
4-({[1,4'-BIPIPERIDIN]-1'-YL}METHYL)-6-ETHYL-2H-CHROMEN-2-ONE

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